Analytical and Synthetic Profiling of 2-(Chloromethyl)-5-ethyl-1,3-oxazole: Exact Mass Determination and Methodological Workflows
Analytical and Synthetic Profiling of 2-(Chloromethyl)-5-ethyl-1,3-oxazole: Exact Mass Determination and Methodological Workflows
Oxazole-containing scaffolds are ubiquitous in modern drug discovery, prized for their ability to participate in hydrogen bonding, modulate lipophilicity, and improve the pharmacokinetic profiles of therapeutic agents[1]. Among these building blocks, 2-(Chloromethyl)-5-ethyl-1,3-oxazole (CAS: 1312601-07-2) serves as a highly versatile bifunctional intermediate[1][2]. The 5-ethyl substitution provides a lipophilic vector, while the 2-chloromethyl group acts as a highly reactive electrophilic center for nucleophilic substitution (SN2) reactions.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, exact mass determination via High-Resolution Mass Spectrometry (HRMS), and the synthetic utility of this critical molecular building block.
Physicochemical Profiling & Isotopic Fundamentals
To effectively utilize 2-(Chloromethyl)-5-ethyl-1,3-oxazole in synthetic workflows, researchers must distinguish between its molecular weight and its exact (monoisotopic) mass.
Quantitative Structural Data
| Property | Value | Causality / Significance |
| Chemical Formula | C6H8ClNO | Core elemental composition[2]. |
| CAS Number | 1312601-07-2 | Primary registry identifier[2]. |
| SMILES | CCC1=CN=C(CCl)O1 | Defines the 5-ethyl and 2-chloromethyl connectivity[1]. |
| Molecular Weight | 145.59 g/mol | Calculated using standard, abundance-weighted atomic weights (e.g., ~75% 35Cl and ~25% 37Cl)[2][3]. |
| Exact Mass | 145.02944 Da | Calculated using the most abundant, stable isotopes (12C, 1H, 35Cl, 14N, 16O)[4][5]. |
Molecular Weight vs. Exact Mass
The molecular weight (145.59 g/mol ) is utilized for macroscopic stoichiometric calculations during bulk synthesis. It accounts for the natural isotopic distribution of elements as defined by IUPAC[3][6]. However, in analytical chemistry—specifically mass spectrometry—the exact mass (145.02944 Da) is the critical metric[4][5]. Because mass spectrometers separate individual ions rather than bulk averages, the primary peak observed corresponds to the molecule composed entirely of the most abundant isotopes. The presence of chlorine in this molecule will inherently produce a distinct M+2 isotopic signature (due to 37Cl) at approximately one-third the intensity of the monoisotopic peak, serving as a built-in structural diagnostic tool.
High-Resolution Mass Spectrometry (HRMS) Characterization Protocol
To confirm the identity and purity of 2-(Chloromethyl)-5-ethyl-1,3-oxazole, Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometry is the gold standard. The basic nitrogen within the oxazole ring makes the molecule highly amenable to positive Electrospray Ionization (ESI+)[1].
Self-Validating HRMS Methodology
This protocol incorporates a "lock-mass" system to ensure instrumental drift does not compromise data integrity, creating a self-validating analytical loop.
Step 1: Sample Preparation
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Action: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL.
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Causality: Methanol ensures complete solvation of the lipophilic ethyl group while maintaining compatibility with reversed-phase chromatography.
Step 2: Chromatographic Separation (UHPLC)
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Action: Inject 2 µL onto a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Causality: Formic acid acts as a proton source, pre-ionizing the oxazole nitrogen in the liquid phase to maximize ESI+ sensitivity.
Step 3: Ionization & Lock-Mass Calibration
-
Action: Operate the ESI source in positive mode. Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, exact mass [M+H]+ = 556.2771 Da) via a secondary reference sprayer.
-
Causality: The instrument continuously reads the lock-mass and applies real-time mass correction. This guarantees that the measured m/z for the target analyte is not an artifact of environmental fluctuations.
Step 4: Data Acquisition & Validation
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Action: Extract the ion chromatogram for the theoretical [M+H]+ ion.
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Calculation: Neutral Exact Mass (145.02944 Da) + Proton Mass (1.00727 Da) = 146.0367 m/z .
-
Validation: A successful identification requires the measured m/z to be within < 5 ppm mass error of 146.0367, alongside the presence of the 148.0337 m/z (37Cl) isotope peak.
Workflow for HRMS exact mass determination of 2-(Chloromethyl)-5-ethyl-1,3-oxazole.
Synthetic Utility and Reactivity in Drug Discovery
In medicinal chemistry, 2-(Chloromethyl)-5-ethyl-1,3-oxazole is primarily deployed as an alkylating agent. The chloromethyl group at the 2-position is highly activated.
Mechanistic Causality
The adjacent oxazole ring is electron-withdrawing via induction and resonance. This significantly increases the electrophilicity of the methylene carbon attached to the chlorine atom, lowering the activation energy required for an SN2 (bimolecular nucleophilic substitution) transition state. Consequently, this building block reacts rapidly with primary and secondary amines, alcohols, and thiols.
Standard SN2 Alkylation Protocol
To construct an N-alkylated oxazole derivative (e.g., attaching a piperidine ring):
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Reagent Assembly: Combine 1.0 equivalent of 2-(Chloromethyl)-5-ethyl-1,3-oxazole with 1.2 equivalents of the target amine in a polar aprotic solvent (e.g., DMF or Acetonitrile).
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Acid Scavenging: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3).
-
Causality: As the SN2 reaction proceeds, HCl is generated. The base scavenges this acid, preventing the protonation of the nucleophilic amine, which would otherwise stall the reaction.
-
-
Thermal Activation: Stir at 60°C for 2–4 hours.
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Reaction Monitoring (Self-Validating): Analyze aliquots via LC-MS. The reaction is deemed complete when the 146.0367 m/z peak of the starting material is entirely depleted, replaced by the exact mass of the new product adduct.
SN2 nucleophilic substitution pathway utilizing the 2-chloromethyl reactive center.
Conclusion
2-(Chloromethyl)-5-ethyl-1,3-oxazole (CAS 1312601-07-2) is a highly efficient electrophilic building block. Mastering its analytical profile—specifically understanding its exact monoisotopic mass of 145.02944 Da versus its bulk molecular weight of 145.59 g/mol —is essential for accurate HRMS characterization. By leveraging its activated 2-chloromethyl position in base-mediated SN2 protocols, researchers can rapidly generate diverse, lipophilic oxazole libraries for high-throughput screening and lead optimization.
References
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"5-Cyanopentanoyl chloride | C6H8ClNO | CID 13398891 (Exact Mass Reference)", PubChem - NIH,[Link]
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"Atomic weights of the elements. Review 2000 (IUPAC Technical Report)", USGS,[Link]
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"Atomic Weights of the Elements 2023 - IUPAC nomenclature", Queen Mary University of London, [Link]
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"exact mass tool", The Coding Biologist,[Link]
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- 2. CAS:1312601-07-2, 2-(Chloromethyl)-5-ethyl-1,3-oxazole-毕得医药 [bidepharm.com]
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